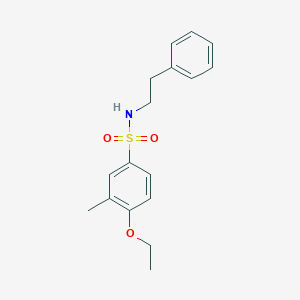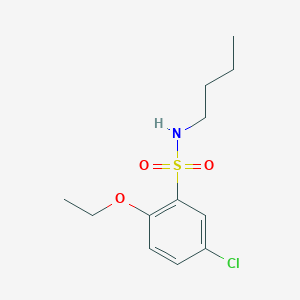
4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide, also known as EPM, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. EPM has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide is not fully understood. However, it has been suggested that 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Additionally, 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins.
Biochemical and Physiological Effects:
4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide has been shown to exhibit various biochemical and physiological effects. In animal models, 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide has been found to reduce inflammation and pain, as well as inhibit the growth of cancer cells. Additionally, 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide has been shown to have antioxidant properties, protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its relatively low toxicity. Additionally, 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide is soluble in organic solvents, making it easy to work with in the lab. However, one limitation of using 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide. One direction is the investigation of its potential use as a therapeutic agent for various diseases, including cancer and inflammatory conditions. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide and to identify its molecular targets. Finally, the development of more efficient synthesis methods for 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide may facilitate its use in future research.
Métodos De Síntesis
The synthesis of 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide has been shown to possess anti-cancer properties, inhibiting the growth of various cancer cell lines in vitro.
Propiedades
Nombre del producto |
4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C17H21NO3S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-3-21-17-10-9-16(13-14(17)2)22(19,20)18-12-11-15-7-5-4-6-8-15/h4-10,13,18H,3,11-12H2,1-2H3 |
Clave InChI |
WOIAHERNVGDKAC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole](/img/structure/B239099.png)


![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid](/img/structure/B239138.png)
![(5S,8R,9S,10S,13S,14S,17S)-2,2-difluoro-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B239167.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)



